molecular formula C20H24N2O2S B421200 2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide CAS No. 301212-20-4

2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B421200
CAS No.: 301212-20-4
M. Wt: 356.5g/mol
InChI Key: YCQJYQCJFVAFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzoylamino)-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method includes the acylation of 4,5-dimethylthiophene-3-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Benzoylamino)-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide and benzoylamino groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Benzoylamino-5-hetaryl-1,3,4-oxadiazoles: Known for their antioxidant activity.

    N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Exhibits high protection against DNA damage.

Uniqueness: 2-(Benzoylamino)-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide stands out due to its unique combination of a thiophene ring with benzoylamino and cyclohexyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

301212-20-4

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5g/mol

IUPAC Name

2-benzamido-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O2S/c1-13-14(2)25-20(22-18(23)15-9-5-3-6-10-15)17(13)19(24)21-16-11-7-4-8-12-16/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

YCQJYQCJFVAFRC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.